molecular formula C9H13N3O2 B2493787 3-Amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid CAS No. 1006494-14-9

3-Amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2493787
CAS No.: 1006494-14-9
M. Wt: 195.222
InChI Key: AVUVMKFUQOULQL-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid: is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the third position, a cyclopentyl group at the first position, and a carboxylic acid group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form a hydrazone intermediate, which then undergoes cyclization with ethyl acetoacetate to yield the pyrazole ring. The amino group can be introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

3-Amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid is unique due to its cyclopentyl substitution, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-amino-2-cyclopentylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c10-8-5-7(9(13)14)12(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUVMKFUQOULQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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